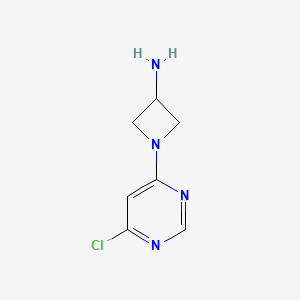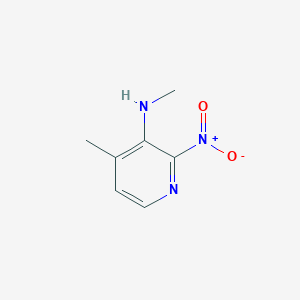
S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside: is a synthetic organic compound that belongs to the class of glycosides It is characterized by the presence of a glucopyranoside moiety linked to a nitrophenyl group through a thioether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the reaction of 4-nitrophenyl thiol with a protected glucopyranosyl halide. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide or other nucleophiles.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Deacetylated products with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various glycosylated compounds.
Biology: In biological research, this compound is used as a substrate for enzyme assays. It helps in studying the activity of glycosidases and other enzymes involved in carbohydrate metabolism.
Medicine: In medicinal chemistry, it is explored for its potential as a prodrug. The compound can be activated in vivo to release the active drug, thereby improving its bioavailability and reducing side effects.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific enzymes or receptors. The compound is hydrolyzed by glycosidases to release the active nitrophenyl thiol, which can then exert its biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the active compound released.
Comparación Con Compuestos Similares
4-Nitrophenyl-beta-D-glucopyranoside: Similar structure but lacks the thioether linkage.
4-Nitrophenyl-alpha-D-glucopyranoside: Similar structure but with an alpha linkage instead of beta.
4-Nitrophenyl-beta-D-galactopyranoside: Similar structure but with a galactopyranoside moiety instead of glucopyranoside.
Uniqueness: S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of the thioether linkage, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where the thioether bond plays a crucial role in the compound’s activity.
Propiedades
Fórmula molecular |
C20H23NO11S |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23NO11S/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(32-16)33-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 |
Clave InChI |
IHHMHEJEWLLMLL-OBKDMQGPSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


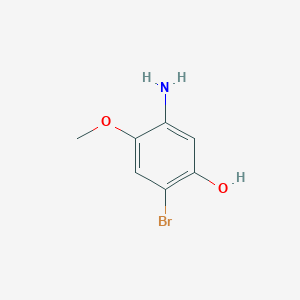

![Lithium;bis(trifluoromethylsulfonyl)azanide;5-oxo-5-[2-(trimethylazaniumyl)ethoxy]pentanoate](/img/structure/B12839646.png)
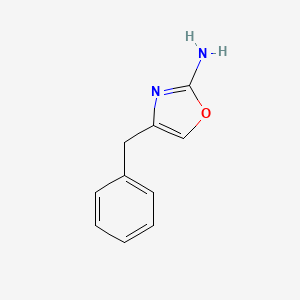
![7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12839650.png)

![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12839653.png)
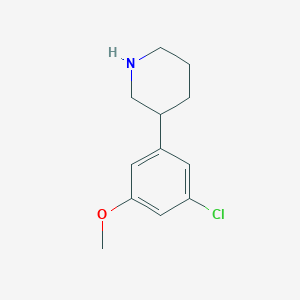
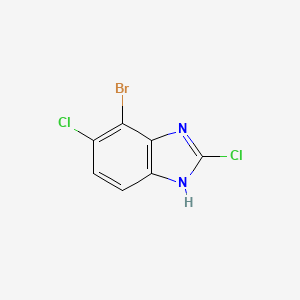
![6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839673.png)
